7-Chlorofuro[2,3-c]pyridine
Overview
Description
7-Chlorofuro[2,3-c]pyridine is a heterocyclic compound with the molecular formula C7H4ClNO and a molecular weight of 153.57 g/mol It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a chlorine atom attached to the seventh position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorofuro[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with furan in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Chlorofuro[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form corresponding furanones.
Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents such as tetrahydrofuran or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted furo[2,3-c]pyridines
- Furanones
- Dihydropyridine derivatives
Scientific Research Applications
7-Chlorofuro[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including non-nucleoside inhibitors of HIV-1 reverse transcriptase.
Material Science: It is utilized in the development of organic electronic materials due to its unique electronic properties.
Biological Research: It serves as a probe in studying enzyme mechanisms and interactions due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of 7-Chlorofuro[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, as an inhibitor of HIV-1 reverse transcriptase, it binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA . The molecular targets and pathways involved vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Furo[2,3-c]pyridine: Lacks the chlorine substituent, which may affect its reactivity and applications.
7-Bromofuro[2,3-c]pyridine: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
7-Methylfuro[2,3-c]pyridine: Contains a methyl group instead of chlorine, leading to different steric and electronic effects.
Uniqueness: 7-Chlorofuro[2,3-c]pyridine is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Its fused ring system also imparts unique electronic properties, making it valuable in material science applications .
Properties
IUPAC Name |
7-chlorofuro[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUYPLVLAHBYCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510846 | |
Record name | 7-Chlorofuro[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84400-99-7 | |
Record name | 7-Chlorofuro[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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